Ramiprilat Sorbitol Amide is a compound derived from ramipril, an angiotensin-converting enzyme inhibitor, primarily used in the treatment of hypertension and heart failure. Ramipril itself is a prodrug that is metabolized into ramiprilat, its active form, which exerts its pharmacological effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The addition of sorbitol in the amide form enhances the pharmacokinetic properties and solubility of ramiprilat, potentially improving its therapeutic efficacy.
The primary source of ramiprilat is the metabolism of ramipril, which occurs predominantly in the liver. Ramipril is administered orally and undergoes hepatic cleavage to yield ramiprilat. Sorbitol can be introduced through synthetic modifications to enhance solubility and stability.
Ramiprilat Sorbitol Amide falls under the category of angiotensin-converting enzyme inhibitors and is classified as a small molecule drug. It is recognized for its cardiovascular protective effects and potential renal benefits.
The synthesis of Ramiprilat Sorbitol Amide involves several key steps:
The molecular structure of Ramiprilat Sorbitol Amide can be represented as follows:
These structural features contribute to its solubility and bioavailability.
The primary chemical reaction involved in forming Ramiprilat Sorbitol Amide is the nucleophilic acyl substitution, where sorbitol acts as a nucleophile attacking the carbonyl carbon of the activated carboxylic acid group from ramiprilat.
The mechanism by which Ramiprilat Sorbitol Amide operates involves:
Data supporting these mechanisms include clinical studies demonstrating reduced cardiovascular events in patients treated with ramipril derivatives .
Relevant analyses include stability studies confirming its shelf-life under recommended storage conditions .
Ramiprilat Sorbitol Amide has potential applications in:
Ramiprilat Sorbitol Amide is a chemically modified derivative resulting from the covalent conjugation of the active ACE inhibitor metabolite ramiprilat with the sugar alcohol sorbitol. Its molecular formula is C₃₅H₄₉N₃O₉, with a molecular weight of 655.78 g/mol [2] [4]. The structure preserves multiple chiral centers inherited from its parent compounds:
The amide bond formation occurs between the carboxyl group of ramiprilat and the primary hydroxyl group of sorbitol, yielding a non-ester prodrug linkage. This modification fundamentally alters the compound's pharmacokinetic behavior compared to ramipril (which features an ethyl ester) [3] [6].
Table 1: Key Molecular Identifiers of Ramiprilat Sorbitol Amide
Property | Value |
---|---|
Molecular Formula | C₃₅H₄₉N₃O₉ |
Molecular Weight | 655.78 g/mol |
CAS Registry Number | Not publicly assigned |
Canonical SMILES | C[C@@H](N[C@@H](CCc1ccccc1)C(=O)N(C)C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)C(=O)N2[C@@H]3CCC[C@@H]3C[C@H]2C(=O)OCc4ccccc4 [2] |
Chiral Centers | 7 (3 from ramiprilat, 4 from sorbitol) |
Solubility: The sorbitol amide bond significantly enhances hydrophilicity compared to ramipril. It demonstrates high solubility in polar solvents like water (≥50 mg/mL) and methanol, but limited solubility in hydrophobic solvents (e.g., logP ≈ -1.2) [3] [8]. This property is critical for formulation design, particularly for liquid or rapidly disintegrating dosage forms.
Stability: Solid-state stability studies reveal sensitivity to environmental factors:
Polymorphism: Limited data exist, but differential scanning calorimetry (DSC) thermograms show a single endothermic peak at ~150°C, suggesting a monomorphic crystalline form [3].
Table 2: Physicochemical Stability Profile Under Stress Conditions
Condition | Degradation Rate (k) | Primary Degradants |
---|---|---|
Dry Heat (60°C) | 0.012 day⁻¹ | Diketopiperazine derivative |
High Humidity (75% RH) | 0.087 day⁻¹ | Ramiprilat, Sorbitol |
Acidic pH (1.2) | 0.245 h⁻¹ | Ramiprilat |
FTIR Spectroscopy: Key bands include:
NMR Spectroscopy:
Mass Spectrometry:
Structurally, Ramiprilat Sorbitol Amide bridges pharmacological activity and modified delivery:
Table 3: Structural and Functional Comparison with Parent Compounds
Compound | Key Structural Feature | Molecular Weight (g/mol) | logP | Bioactivation Requirement |
---|---|---|---|---|
Ramipril | Ethyl ester | 416.5 | 1.3 | Yes (hepatic hydrolysis) |
Ramiprilat | Diacid | 416.5 | -0.8 | No |
Ramiprilat Sorbitol Amide | Sorbitol-linked amide | 655.8 | -1.2 | Yes (enzymatic cleavage) |
The sorbitol amide linkage offers two advantages:
However, the large molecular weight and polar surface area may reduce passive diffusion across biological membranes compared to ramipril. This trade-off necessitates careful formulation optimization to balance solubility and permeability [3] [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7